NPY-(3-36) (pig)

Beschreibung

Discovery and Classification within the Pancreatic Polypeptide Family

The discovery of Neuropeptide Y (NPY) in 1982 marked a significant advancement in understanding neuroendocrine signaling wikipedia.orgnih.govnih.govahajournals.org. Isolated from porcine brain, its identification was facilitated by novel chemical assays that detected amidated C-terminal tyrosine residues, a characteristic feature of this 36-amino acid peptide nih.govahajournals.org. Following its initial isolation, NPY was found to be widely distributed throughout the body, primarily in postganglionic sympathetic nerves, often co-localized with norepinephrine (B1679862) frontiersin.orgahajournals.org.

NPY is classified as a member of the Pancreatic Polypeptide (PP) family, a group of related peptides that includes Peptide YY (PYY) and Pancreatic Polypeptide (PP) ahajournals.orgnih.govguidetopharmacology.orgresearchgate.net. All three peptides consist of 36 amino acids and exhibit considerable sequence identity, sharing a conserved U-shaped tertiary structure termed the "PP-fold" ahajournals.orgguidetopharmacology.orgresearchgate.net. This structural similarity underscores their common evolutionary origin, likely stemming from gene duplication events nih.govguidetopharmacology.orgresearchgate.net. While NPY is predominantly found in neurons, PYY and PP are primarily expressed by endocrine cells in the digestive system, acting more as hormones in mammals guidetopharmacology.org. The NPY family of peptides interacts with a specific set of G protein-coupled receptors, known as Y receptors (Y1, Y2, Y4, Y5, and y6) ahajournals.orgguidetopharmacology.orgfrontiersin.org.

Endogenous Formation and Physiological Relevance of NPY-(3-36) Fragment

The peptide Neuropeptide Y-(3-36) (NPY-(3-36)) is an endogenously formed fragment of the full-length NPY peptide guidetopharmacology.orgnih.govnih.govnih.gov. It is generated through the enzymatic cleavage of the N-terminal dipeptide (Tyr-Pro) from NPY by enzymes such as dipeptidyl peptidase IV (DPP-IV, also known as CD26) guidetopharmacology.orgnih.govnih.govnih.gov. This enzymatic processing is an active biological mechanism, not merely a degradation pathway, and results in a peptide with altered receptor binding affinities compared to the full-length NPY guidetopharmacology.orgnih.gov. Specifically, NPY-(3-36) loses affinity for the Y1 receptor but retains activity as an agonist at Y2 and Y5 receptors guidetopharmacology.orgnih.govnih.gov.

The physiological relevance of NPY-(3-36) lies in its distinct receptor interactions and its role as a metabolite of NPY. While the full-length NPY is involved in a broad range of functions including appetite regulation, blood pressure control, and anxiety modulation, the truncated NPY-(3-36) fragment exhibits a more selective receptor profile wikipedia.orgnih.govnih.govnih.govechelon-inc.commedchemexpress.comechelon-inc.com. Research indicates that NPY-(3-36) acts as a selective Y2 receptor agonist nih.govmedchemexpress.com. This fragment is found in circulation and plays a role in modulating neurotransmitter release, such as decreasing the release of norepinephrine via the Y2 receptor medchemexpress.com. Studies have also identified other fragments, such as NPY-(3-35), which may represent metabolic clearance products nih.govresearchgate.net. The precise physiological roles of NPY-(3-36) in porcine physiology are an area of ongoing research, but its formation and selective receptor activity highlight its importance within the broader NPY signaling system.

Eigenschaften

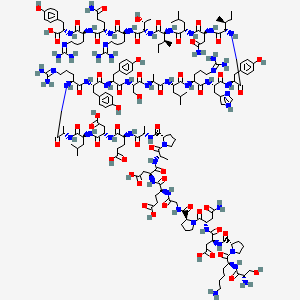

Molekularformel |

C176H270N52O55 |

|---|---|

Molekulargewicht |

3994 g/mol |

IUPAC-Name |

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C176H270N52O55/c1-16-86(9)137(166(276)219-118(73-129(180)237)157(267)211-113(67-85(7)8)160(270)224-138(87(10)17-2)167(277)225-139(92(15)231)168(278)207-106(31-23-61-194-176(188)189)144(254)206-108(51-54-128(179)236)149(259)204-105(30-22-60-193-175(186)187)147(257)221-123(172(282)283)71-96-41-49-101(235)50-42-96)223-161(271)116(70-95-39-47-100(234)48-40-95)214-156(266)117(72-97-78-190-82-196-97)215-146(256)104(29-21-59-192-174(184)185)205-153(263)112(66-84(5)6)209-142(252)89(12)198-162(272)124(81-230)222-155(265)115(69-94-37-45-99(233)46-38-94)213-154(264)114(68-93-35-43-98(232)44-36-93)212-145(255)103(28-20-58-191-173(182)183)202-140(250)88(11)197-151(261)111(65-83(3)4)210-158(268)120(76-135(246)247)217-150(260)109(53-56-133(242)243)203-141(251)90(13)199-164(274)126-33-25-62-226(126)169(279)91(14)200-152(262)119(75-134(244)245)216-148(258)107(52-55-132(240)241)201-131(239)79-195-163(273)125-32-24-63-227(125)171(281)122(74-130(181)238)220-159(269)121(77-136(248)249)218-165(275)127-34-26-64-228(127)170(280)110(27-18-19-57-177)208-143(253)102(178)80-229/h35-50,78,82-92,102-127,137-139,229-235H,16-34,51-77,79-81,177-178H2,1-15H3,(H2,179,236)(H2,180,237)(H2,181,238)(H,190,196)(H,195,273)(H,197,261)(H,198,272)(H,199,274)(H,200,262)(H,201,239)(H,202,250)(H,203,251)(H,204,259)(H,205,263)(H,206,254)(H,207,278)(H,208,253)(H,209,252)(H,210,268)(H,211,267)(H,212,255)(H,213,264)(H,214,266)(H,215,256)(H,216,258)(H,217,260)(H,218,275)(H,219,276)(H,220,269)(H,221,257)(H,222,265)(H,223,271)(H,224,270)(H,225,277)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,282,283)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t86-,87-,88-,89-,90-,91-,92+,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,137-,138-,139-/m0/s1 |

InChI-Schlüssel |

CDGOTJUJFRUDRO-QJAFYHIKSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Biochemical and Metabolic Profile of Npy 3 36

Biosynthetic Pathways and Post-Translational Processing of Neuropeptide Y

Neuropeptide Y (NPY), a 36-amino acid peptide, is synthesized as a larger precursor molecule within the endoplasmic reticulum. researchgate.net Following its synthesis, the precursor undergoes post-translational modifications and is translocated to the Golgi apparatus. researchgate.net Through a series of enzymatic cleavages, the mature, amidated NPY(1-36) is produced. nih.govfrontiersin.org This full-length peptide is the primary bioactive form that is stored in vesicles for subsequent release. researchgate.net

The formation of NPY-(3-36) is a critical post-secretory event, primarily mediated by the enzyme Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. frontiersin.orgnih.govnih.gov DPP-IV is a serine protease that specifically cleaves the Tyr-Pro dipeptide from the N-terminus of NPY(1-36). nih.govnih.gov This enzymatic action results in the generation of the N-terminally truncated peptide, NPY-(3-36). nih.govqucosa.de This conversion process is a key step in modulating the biological activity of NPY, as NPY-(3-36) exhibits altered receptor selectivity compared to its precursor, NPY(1-36). nih.govqucosa.de While NPY(1-36) can bind to Y1, Y2, and Y5 receptors, NPY-(3-36) shows a significantly reduced affinity for the Y1 receptor, thereby becoming a more selective agonist for the Y2 and Y5 receptors. frontiersin.orgnih.gov

Enzymatic Degradation of NPY-(3-36)

The biological activity of NPY-(3-36) is terminated through enzymatic degradation, which involves proteolytic cleavage at both the N-terminus and C-terminus.

N-Terminal Proteolysis by Dipeptidyl Peptidases

The primary enzyme responsible for the generation of NPY-(3-36) from NPY(1-36) is Dipeptidyl Peptidase IV (DPP-IV). frontiersin.orgnih.govnih.gov This enzyme is highly efficient in cleaving the N-terminal Tyr-Pro dipeptide. nih.gov In addition to DPP-IV, other DPP-IV-like enzymes such as Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase 8 (DPP8), and Dipeptidyl Peptidase 9 (DPP9) have also been shown to be capable of cleaving NPY in vitro. qucosa.deovid.com Another aminopeptidase, Aminopeptidase P (AmP), can cleave the N-terminal tyrosine residue of NPY(1-36) to produce NPY-(2-36), which is also a selective Y2 receptor agonist. nih.govqucosa.de However, the formation of NPY-(3-36) by DPP-IV is considered the predominant N-terminal processing pathway for NPY in serum. nih.gov

C-Terminal Proteolytic Events and Inactivation

Following its formation, NPY-(3-36) can undergo further degradation through C-terminal proteolysis, leading to its inactivation. frontiersin.orgnih.gov A key enzyme in this process is plasma kallikrein, which cleaves NPY-(3-36) to generate NPY-(3-35). nih.govresearchgate.net This resulting fragment, NPY-(3-35), is unable to bind to Y1, Y2, and Y5 receptors, effectively representing a major metabolic clearance product of NPY-(3-36). nih.gov Other enzymes, such as neprilysin (NEP), have also been identified as being capable of cleaving NPY at its C-terminus, generating fragments like NPY-(1-30) from the full-length peptide. qucosa.dejneurosci.org Studies on the related peptide, Peptide YY (PYY), which shares significant structural homology with NPY, have shown that PYY-(3-36) is degraded to the inactive PYY-(3-34). iiitd.edu.innih.govnih.gov This suggests that a similar two-amino acid cleavage at the C-terminus may also be a relevant inactivation pathway for NPY-(3-36).

Identification and Role of Specific Peptidases in NPY-(3-36) Metabolism

Several specific peptidases have been identified as key players in the metabolism of NPY-(3-36).

| Enzyme | Action on NPY/NPY-(3-36) | Resulting Fragment | Functional Consequence |

| Dipeptidyl Peptidase IV (DPP-IV) | Cleaves N-terminal Tyr-Pro from NPY(1-36) | NPY-(3-36) | Altered receptor selectivity (Y2/Y5 agonist) |

| Aminopeptidase P (AmP) | Cleaves N-terminal Tyr from NPY(1-36) | NPY-(2-36) | Selective Y2 agonist |

| Plasma Kallikrein | Cleaves C-terminal Tyr from NPY-(3-36) | NPY-(3-35) | Inactivation (loss of receptor binding) |

| Neprilysin (NEP) | C-terminal cleavage of NPY | Various C-terminal fragments | Inactivation |

| Fibroblast Activation Protein (FAP) | Cleaves N-terminal Tyr-Pro from NPY(1-36) | NPY-(3-36) | Altered receptor selectivity |

| Dipeptidyl Peptidase 8 (DPP8) | Cleaves N-terminal Tyr-Pro from NPY(1-36) | NPY-(3-36) | Altered receptor selectivity |

| Dipeptidyl Peptidase 9 (DPP9) | Cleaves N-terminal Tyr-Pro from NPY(1-36) | NPY-(3-36) | Altered receptor selectivity |

In Vivo Metabolic Stability and Pharmacokinetics in Animal Models

The in vivo metabolic stability of NPY-(3-36) is relatively short, with an estimated plasma half-life in human and animal studies ranging from 5 to 20 minutes. frontiersin.org Due to the high degree of homology between NPY and Peptide YY (PYY), pharmacokinetic studies of PYY-(3-36) in animal models provide valuable insights into the metabolic fate of NPY-(3-36).

In Göttingen minipigs and rhesus monkeys, PYY-(3-36) undergoes enzymatic degradation at the C-terminus, with the major circulating metabolite being PYY-(3-34). iiitd.edu.in This conversion from PYY-(3-36) to PYY-(3-34) appears to be a two-step process, with the initial formation of PYY-(3-35), which is then rapidly converted to the more metabolically stable PYY-(3-34). iiitd.edu.in

Pharmacokinetic studies in mice have also been conducted to model the concentration and response profiles of PYY-(3-36) following various administration routes. nih.govresearchgate.net These studies help in understanding the absorption, distribution, metabolism, and excretion of this class of peptides. The rapid clearance of these peptides from circulation underscores the efficient enzymatic degradation pathways that regulate their biological activity.

| Animal Model | Peptide | Key Findings |

| Göttingen Minipig | PYY-(3-36) | Major metabolite is PYY-(3-34); metabolism is a sequential two-step process via PYY-(3-35). |

| Rhesus Monkey | PYY-(3-36) | Similar metabolic profile to the minipig, with PYY-(3-34) as the major metabolite. |

| Mouse | PYY-(3-36) | Pharmacokinetic models have been developed to describe its plasma concentration and effects on food intake. |

Receptor Pharmacology and Molecular Mechanisms of Npy 3 36 Action

Characterization of Neuropeptide Y Receptor Subtypes

The biological actions of Neuropeptide Y (NPY) and its related peptides are mediated by a family of G-protein-coupled receptors (GPCRs). nih.govuni-regensburg.de In mammals, five distinct NPY receptor subtypes have been cloned and pharmacologically characterized, designated Y1, Y2, Y4, Y5, and y6. nih.govfrontiersin.orgnih.gov All these subtypes belong to the rhodopsin-like superfamily of receptors, featuring a structure with seven transmembrane helices. nih.govacs.org However, only four of these receptors—Y1, Y2, Y4, and Y5—are functional in humans, as the Y6 receptor gene contains a frame-shift mutation rendering it non-functional. nih.govnih.gov

These receptor subtypes are distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues, where they mediate a wide range of physiological effects. nih.govoup.com The NPY family of endogenous peptide ligands includes NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP). nih.govreactome.org These ligands exhibit different binding affinities for the various receptor subtypes. NPY and PYY bind with high affinity to the Y1, Y2, and Y5 receptors, while PP is the preferred endogenous ligand for the Y4 receptor. nih.govacs.org The distinct pharmacological profiles of the receptor subtypes allow for selective targeting, which is crucial for understanding their specific biological roles. nih.gov For instance, the Y1 receptor is characterized by its high affinity for the full-length NPY peptide and low affinity for C-terminal fragments, whereas the Y2 receptor recognizes both full-length NPY and its N-terminally truncated fragments. oup.comjneurosci.org

| Receptor Subtype | Primary Endogenous Ligands | Key Pharmacological Feature |

|---|---|---|

| Y1 | NPY, PYY | Requires complete N-terminus of ligand for high-affinity binding. oup.com |

| Y2 | NPY, PYY, NPY-(3-36), PYY-(3-36) | Binds N-terminally truncated fragments with high affinity. oup.comnih.gov |

| Y4 | PP >> PYY > NPY | Preferentially activated by Pancreatic Polypeptide (PP). frontiersin.orgacs.org |

| Y5 | NPY, PYY | Binds N-terminally truncated fragments like NPY-(3-36). oup.comoup.com |

Ligand Binding Profile and Receptor Selectivity of Porcine NPY-(3-36)

NPY-(3-36) is an N-terminally truncated metabolite of NPY, formed by the cleavage of the first two amino acids. This modification significantly alters its binding profile and selectivity for the NPY receptor subtypes.

Porcine NPY-(3-36) is a potent and selective agonist for the Y2 receptor subtype. ovid.com Unlike the Y1 receptor, the Y2 receptor readily accepts N-terminally truncated NPY fragments as high-affinity agonists. nih.gov Research has demonstrated that the binding affinity of NPY-(3-36) for the Y2 receptor is comparable to that of the full-length parent peptide, NPY-(1-36). nih.gov Studies using various cell lines expressing Y2 receptors have confirmed that NPY-(3-36) acts as a full agonist, with a potency similar to NPY. oup.com This high affinity and agonistic activity make NPY-(3-36) a valuable pharmacological tool for characterizing Y2 receptor-mediated functions. ovid.com

The truncation of the N-terminus of NPY results in a dramatic loss of affinity for the Y1 receptor. The Y1 subtype requires the complete N-terminal portion of the peptide for high-affinity binding, and consequently, it displays a very low affinity for C-terminal fragments such as NPY-(3-36). oup.com This characteristic is a key feature that pharmacologically distinguishes the Y1 and Y2 receptor subtypes.

In contrast to its negligible activity at Y1 receptors, NPY-(3-36) retains some ability to bind and activate the Y5 receptor. oup.com The Y5 receptor is known to be activated by NPY-(3-36), although its affinity may be somewhat reduced compared to full-length NPY. oup.comoup.com The analogous peptide, PYY-(3-36), has been shown to bind to the Y5 receptor with an affinity in the intermediate nanomolar range. nih.gov This indicates that while NPY-(3-36) is highly selective for the Y2 receptor over the Y1 receptor, its selectivity over the Y5 receptor is less pronounced. oup.comoup.com

Structural Determinants of NPY-(3-36) Receptor Interaction

The distinct receptor selectivity of NPY-(3-36) is governed by specific structural features of both the peptide ligand and the receptor binding pockets.

The primary structural determinant for the selectivity of NPY-(3-36) is the absence of the N-terminal Tyr1-Pro2 residues. The Y1 receptor's binding pocket has stringent requirements for these N-terminal amino acids for high-affinity interaction. oup.com The removal of these residues, as in NPY-(3-36), prevents effective binding to the Y1 receptor. Conversely, the Y2 receptor does not have this requirement and can accommodate N-terminally truncated ligands, binding them with high affinity. nih.gov This differential requirement for the N-terminus is the fundamental reason for the Y2-selective profile of NPY-(3-36).

While the N-terminus dictates selectivity between Y1 and Y2 receptors, the C-terminal domain of the peptide is crucial for binding to all NPY receptor subtypes. nih.gov The C-terminal region, particularly residues 33-36, and the C-terminal amide are critically important for the binding of agonists to Y receptors. nih.gov Any modification in this region, such as the removal of the C-terminal amide to create a free acid, results in a dramatic decrease in binding affinity for both Y1 and Y2 receptors. nih.gov Furthermore, specific substitutions within the C-terminus, such as replacing Gln34 with Pro34, can prevent binding to the Y2 receptor, highlighting the precise interactions required between the peptide's C-terminus and the receptor. oup.com Therefore, the intact C-terminal domain of NPY-(3-36) is essential for its high-affinity binding to the Y2 receptor.

Structure-Activity Relationships and Mutagenesis Studies

The specificity of Neuropeptide Y-(3-36) (NPY-(3-36)), particularly its high affinity for the Y2 receptor subtype, is deeply rooted in its primary and conformational structure. tocris.com NPY-family peptides, including NPY and Peptide YY (PYY), are characterized by a hairpin-like structure known as the PP-fold, which consists of a polyproline helix connected to an α-helix. diva-portal.org The truncation of the first two N-terminal amino acids to create the (3-36) fragment is a critical determinant of its selectivity, shifting its binding preference away from Y1 and towards Y2 receptors. tocris.com

Mutagenesis studies have been instrumental in elucidating the specific molecular interactions between NPY peptides and their receptors. For the Y2 receptor, several key amino acid residues have been identified as crucial for ligand binding and receptor activation. An ionic interaction involving residue Aspartate (Asp)6.59 is key for recognizing ligands with a positive charge. nih.gov Furthermore, studies have highlighted that residues such as Glutamate (B1630785) (Glu)5.27 are highly important for NPY binding. nih.gov The C-terminal amidation of the peptide at Tyrosine (Tyr)36 is also essential for activity across the NPY receptor family. researchgate.net This modification is stabilized by an extensive polar interaction network within the ligand-binding pocket. researchgate.net In the Y2 receptor, the amidated Tyr36 forms polar contacts with residues Threonine (T)1072.61 and Serine (S)2235.46. researchgate.net

Comparative and site-directed mutagenesis studies have further refined our understanding of the binding pocket. For instance, comparing human and chicken Y2 receptors revealed that residues Gln3.37, Leu5.51, and Leu6.51 are significant for the binding of non-peptidic antagonists. nih.gov Other studies focusing on peptide agonists have identified Tyrosine (Y)1102.64 as a crucial residue for the binding of NPY. nih.gov Mutation of this residue to Alanine (Ala) results in a 30-fold increase in the EC50 value of NPY, indicating a significant reduction in potency. nih.gov These findings underscore that a combination of the peptide's conformation and specific residue interactions within the receptor's transmembrane helices governs the structure-activity relationship of NPY-(3-36).

| Residue | Location | Role in Interaction | Reference |

|---|---|---|---|

| Asp6.59 | Transmembrane Helix 6 | Key for recognition of positively charged ligands. | nih.gov |

| Glu5.27 | Transmembrane Helix 5 | Identified as highly important for NPY binding. | nih.gov |

| Thr1072.61 | Transmembrane Helix 2 | Forms polar contacts with the amidated C-terminus (Tyr36) of the peptide. | researchgate.net |

| Ser2235.46 | Transmembrane Helix 5 | Forms polar contacts with the amidated C-terminus (Tyr36) of the peptide. | researchgate.net |

| Tyr1102.64 | Transmembrane Helix 2 | Crucial for binding of peptide agonists like NPY. | nih.gov |

| Trp6.48 | Transmembrane Helix 6 | Highly important for NPY-induced G protein activation. | nih.gov |

Intracellular Signaling Pathways Activated by NPY-(3-36) Receptor Engagement

G-Protein Coupled Receptor Transduction Mechanisms

The Y2 receptor, the primary target of NPY-(3-36), is a member of the Class A family of G-protein coupled receptors (GPCRs). nih.gov The fundamental mechanism of signal transduction begins when NPY-(3-36) binds to the extracellular domain and transmembrane regions of the Y2 receptor. wikipedia.org This binding event induces a conformational change in the receptor protein. wikipedia.org In its inactive state, the intracellular portion of the receptor is associated with a heterotrimeric G-protein complex, consisting of Gα, Gβ, and Gγ subunits, with Guanosine Diphosphate (GDP) bound to the Gα subunit. wikipedia.orgpressbooks.pub

The agonist-induced conformational change in the receptor allows it to act as a Guanine nucleotide Exchange Factor (GEF) for the Gα subunit. wikipedia.org This triggers the release of GDP and the binding of Guanosine Triphosphate (GTP), a more abundant molecule in the cytosol. wikipedia.org The binding of GTP to Gα leads to the dissociation of the G-protein complex into two active signaling units: the Gα-GTP subunit and the Gβγ dimer. wikipedia.orgpressbooks.pub

These dissociated subunits then interact with and modulate the activity of various downstream intracellular effectors. nih.gov Y2 receptors are primarily coupled to Gαi/o proteins (inhibitory G-proteins). pressbooks.pub Activation of Gαi/o typically leads to the inhibition of the enzyme adenylyl cyclase, which results in decreased intracellular levels of the second messenger cyclic Adenosine Monophosphate (cAMP). pressbooks.pub The Gβγ dimer released upon receptor activation also plays a direct role in signaling, notably by interacting with and modulating the activity of ion channels. nih.gov This entire process is a key mechanism through which extracellular peptide signals are translated into intracellular responses. pressbooks.pub

Functional Consequences of Npy 3 36 Receptor Activation

Regulation of Energy Homeostasis and Satiety

NPY-(3-36) and its analogue PYY(3-36) have been extensively studied for their roles in the regulation of energy balance. These peptides are recognized for their significant influence on feeding behavior and the modulation of hypothalamic circuits that control appetite.

Influence on Feeding Behavior and Body Weight in Rodent Models

Peripheral administration of PYY(3-36) has been shown to reduce food intake and body weight in various rodent models. Acute intraperitoneal injection of PYY(3-36) was found to inhibit food intake in mice, although a similar effect was not observed in rats under the same conditions. physiology.orgnih.gov Chronic administration, however, has demonstrated more consistent effects.

In a study using diet-induced obese (DIO) C57BL/6J mice, continuous subcutaneous infusion of PYY(3-36) via osmotic minipumps resulted in a dose-dependent reduction in body weight gain. physiology.orgnih.gov While only the highest dose significantly reduced food intake in the initial days, all doses led to a reduction in the weight of various fat pads by the end of the study. physiology.orgnih.gov Similarly, chronic administration of PYY(3-36) to DIO rats reduced body weight and improved glycemic control. physiology.orgnih.gov

The anorectic effects of PYY(3-36) are not limited to obese models. In fasted female NIH/Swiss mice, acute administration of PYY(3-36) inhibited food intake by up to 45%. nih.gov Furthermore, a four-week infusion in female ob/ob mice led to reduced weight gain. nih.gov In non-human primates, intravenous infusions of PYY(3-36) have also been shown to suppress food intake and lead to weight loss. nih.gov However, some studies have reported conflicting results, with continuous infusion of PYY(3-36) in non-food deprived, colectomized rats showing no significant effect on food intake or body weight gain. researchgate.net

| Model | Compound | Administration | Key Findings | Reference |

|---|---|---|---|---|

| Diet-Induced Obese (DIO) C57BL/6J Mice | PYY(3-36) | Chronic subcutaneous infusion | Dose-dependent reduction in body weight gain and fat pad weight. | physiology.orgnih.gov |

| Diet-Induced Obese (DIO) Rats | PYY(3-36) | Chronic subcutaneous infusion | Reduced body weight and improved glycemic control. | physiology.orgnih.gov |

| Fasted Female NIH/Swiss Mice | PYY(3-36) | Acute intraperitoneal injection | Inhibited food intake by up to 45%. | nih.gov |

| Female ob/ob Mice | PYY(3-36) | 4-week infusion | Reduced weight gain. | nih.gov |

| Rhesus Macaques | PYY(3-36) | Twice-daily intravenous infusions for 2 weeks | Significantly decreased body weight. | nih.gov |

| Colectomized Male Wistar Rats | PYY(3-36) | 14-day continuous intravenous infusion | No significant effect on food intake or body weight gain. | researchgate.net |

Modulation of Hypothalamic Feeding Circuits and NPY/AgRP Neurons

The effects of NPY-(3-36) and PYY(3-36) on feeding behavior are primarily mediated through their action on the arcuate nucleus (ARC) of the hypothalamus, a critical brain region for the regulation of appetite. bohrium.comgutnliver.org The ARC contains two key populations of neurons with opposing effects on energy balance: the orexigenic (appetite-stimulating) neurons that co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), and the anorexigenic (appetite-suppressing) neurons that express Pro-opiomelanocortin (POMC). bioscientifica.comdiabetesjournals.org

PYY(3-36) is a selective agonist for the NPY Y2 receptor, which is highly expressed on NPY/AgRP neurons and functions as an inhibitory autoreceptor. researchgate.netgutnliver.org By binding to these Y2 receptors, PYY(3-36) inhibits the activity of NPY/AgRP neurons, thereby reducing the release of the orexigenic signals NPY and AgRP. researchgate.netnih.gov This leads to a decrease in food intake. Studies have shown that peripheral administration of PYY(3-36) increases the expression of c-Fos, a marker of neuronal activation, in the ARC and decreases hypothalamic NPY messenger RNA. researchgate.netgutnliver.org

Furthermore, the inhibition of NPY/AgRP neurons by PYY(3-36) can lead to the disinhibition and activation of adjacent POMC neurons. researchgate.netgutnliver.org This results in an increased release of α-melanocyte-stimulating hormone (α-MSH), a product of POMC cleavage, which then acts on melanocortin receptors to suppress appetite. gutnliver.org Electrophysiological studies have confirmed that PYY(3-36) can inhibit the electrical activity of NPY nerve terminals and indirectly activate POMC neurons. researchgate.net However, other research using direct electrophysiological recordings has shown that PYY(3-36) can inhibit both NPY and POMC neurons, suggesting a more complex regulatory role. nih.gov

Neuroendocrine System Regulation

Beyond its role in energy homeostasis, NPY-(3-36) and its analogues are involved in the modulation of the neuroendocrine system, influencing various hypothalamic-pituitary axes and hormone secretion.

Impact on Hypothalamic-Pituitary Axes and Hormone Secretion

The NPY system is known to interact with the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes. Studies in rats have demonstrated that PYY(3-36) can influence the secretion of gonadotropins. The effects of PYY(3-36) on the HPG axis appear to be dependent on the metabolic state of the animal. In fasted prepubertal rats, central administration of PYY(3-36) enhanced luteinizing hormone (LH) secretion, an effect that was blocked by a GnRH antagonist. nih.gov PYY(3-36) also directly stimulated LH and follicle-stimulating hormone (FSH) release from the pituitary in vitro, with this response being augmented by fasting. nih.gov In contrast, PYY(3-36) inhibited Gonadotropin-releasing hormone (GnRH) secretion from hypothalamic fragments of ad libitum-fed rats but had a stimulatory effect in fasted animals. nih.gov

Regarding the HPA axis, NPY is implicated in its regulation, and intracerebroventricular administration of NPY and various NPY analogues, including NPY(3-36), has been shown to stimulate the release of Adrenocorticotropic hormone (ACTH) in rats. nih.gov This suggests that the NPY receptor mediating this effect is distinct from those controlling food intake. nih.gov Chronic stress is associated with prolonged activation of the HPA axis and can lead to elevated glucocorticoid levels, which in turn can stimulate NPY expression and have orexigenic effects. frontiersin.org

| Axis | Compound | Model | Key Findings | Reference |

|---|---|---|---|---|

| Hypothalamic-Pituitary-Gonadal (HPG) | PYY(3-36) | Fasted prepubertal rats | Central administration enhanced LH secretion. Direct pituitary stimulation of LH and FSH release. | nih.gov |

| Hypothalamic-Pituitary-Gonadal (HPG) | PYY(3-36) | Ad libitum-fed rats | Inhibited GnRH secretion from hypothalamic fragments. | nih.gov |

| Hypothalamic-Pituitary-Adrenal (HPA) | NPY(3-36) | Male rats | Intracerebroventricular administration stimulated ACTH release. | nih.gov |

| Reproductive Axis | PYY(3-36) | Prepubertal rats | Stimulated in vitro prolactin (PRL) secretion. Central infusion inhibited PRL secretion. | nih.gov |

Effects on Neurotransmitter Release in Brain Regions

NPY-(3-36) and its analogues can modulate the release of various neurotransmitters in the brain. In vitro studies using hypothalamic synaptosomes have shown that PYY(3-36) inhibits the depolarization-induced release of dopamine and norepinephrine, while having no effect on serotonin (B10506) release. nih.govunich.it This inhibitory effect on catecholamine release in the hypothalamus may contribute to the anorectic activity of the peptide. nih.govunich.it

In contrast, other studies suggest that peripheral administration of PYY(3-36) can lead to the activation of central dopaminergic pathways. uzh.ch However, this activation does not appear to stem from a direct action on dopamine cell bodies in the ventral tegmental area or substantia nigra. Instead, it is hypothesized that PYY(3-36) may act via presynaptic modulation of dopamine release in target areas, potentially by activating Y2 receptors on striatal GABAergic interneurons that in turn inhibit dopamine terminals. uzh.ch

Cardiovascular System Modulation

The NPY system plays a significant role in cardiovascular regulation. NPY is co-released with norepinephrine from sympathetic nerves and is a potent vasoconstrictor. nih.gov The cardiovascular effects of NPY are mediated by different Y receptor subtypes.

Studies in anesthetized guinea pigs, rats, and rabbits have investigated the cardiovascular effects of NPY and its fragments. In guinea pigs, the Y2-receptor-preferring fragment NPY(3-36) was used to demonstrate that the vagal inhibitory effects of NPY are mediated through the Y2 receptor, while the pressor (blood pressure increasing) effects are mediated by the Y1 receptor. nih.gov

The cardiovascular responses to PYY(3-36), a potent Y2 receptor agonist, have been shown to be dependent on the dietary regimen of the animal, which influences the central NPY tone. In food-restricted rats with an expected high central NPY release, PYY(3-36) administration led to an increase in mean arterial pressure and heart rate. physiology.org Conversely, in rats on a high-fat diet with a presumed low central NPY tone, PYY(3-36) had no significant effect on these cardiovascular parameters. physiology.org Rats on a standard diet showed an intermediate response. physiology.org These findings suggest that the cardiovascular effects of Y2 receptor activation by peptides like NPY-(3-36) are influenced by the prevailing central NPYergic activity. physiology.org

Neurological and Behavioral Modulations

NPY is recognized as a potent endogenous anticonvulsant, and its fragment NPY-(3-36) contributes to this effect by modulating neuronal excitability, predominantly through the Y2 receptor. jneurosci.orgjneurosci.org In animal models of epilepsy, seizures can induce a significant increase in the expression of NPY in hippocampal neurons, which is thought to be a protective, self-limiting response to dampen hyperexcitability. jneurosci.orgjneurosci.org

Research using brain slices from epileptic rats has demonstrated that NPY inhibits recurrent mossy fiber synaptic transmission, a pathway that can contribute to seizure propagation. jneurosci.org This inhibitory action was replicated by the Y2 receptor agonist NPY-(3-36), confirming the involvement of this receptor subtype. jneurosci.org The mechanism involves the activation of presynaptic Y2 receptors on excitatory mossy fiber terminals, which tonically inhibits the release of glutamate. jneurosci.org This suggests that endogenous NPY-(3-36), acting on Y2 receptors, serves to restrain reverberating excitation within the hippocampus, a key brain region for the generation of limbic seizures. jneurosci.orgphysiology.org The powerful anti-epileptic role of the NPY system is highlighted by findings that mutant mice lacking NPY experience uncontrollable and fatal seizures in response to chemical convulsants. jneurosci.org

| Preclinical Model | Key Finding | Implicated Receptor | Reference |

|---|---|---|---|

| Rat Hippocampal Slices (Pilocarpine-induced epilepsy model) | NPY-(3-36) replicated the NPY-induced inhibition of recurrent mossy fiber synaptic transmission. | Y2 | jneurosci.org |

| Mouse Hippocampal Slices | NPY inhibits excitatory synaptic transmission at mossy fiber synapses on CA3 pyramidal cells. | Y2 (presynaptic) | jneurosci.org |

| Rat Hippocampal Slices (MAM model of epilepsy) | NPY was nearly ineffective on excitatory inputs within heterotopic cell clusters, suggesting a lack of presynaptic NPY receptors in these seizure-prone areas. | Y-receptors (lack thereof) | physiology.org |

The role of NPY-(3-36) and Y2 receptor activation in anxiety and stress is complex and appears to be highly dependent on the specific brain region involved. frontiersin.orgbac-lac.gc.ca Generally, the NPY system is considered to have stress-reducing and anxiolytic properties, primarily mediated by the Y1 receptor. frontiersin.orgresearchgate.net However, studies investigating the specific role of Y2 receptor agonists like NPY-(3-36) have yielded conflicting results.

For instance, one study found that injection of the mixed Y1/Y2 agonist NPY-(3-36) into the basolateral amygdala (BLA) of rats produced anxiolytic-like effects. bac-lac.gc.ca Conversely, other research reported that microinjection of the Y2-preferring agonist NPY-(3-36) into the BLA produces anxiogenic (anxiety-promoting) effects. nih.gov Furthermore, administration of a Y2 receptor agonist near the locus coeruleus, another key area in the stress response, resulted in anxiolytic effects. frontiersin.org These findings suggest that Y2 receptor activation can have opposing effects on anxiety-related behaviors depending on the neuroanatomical substrate. frontiersin.orgresearchgate.net Deletion of Y2 receptors in the basolateral and central amygdala has been shown to generate an anxiolytic phenotype, supporting the idea that Y2 activation in this region may be anxiogenic. frontiersin.org

| Brain Region of Administration | Observed Effect | Preclinical Model | Reference |

|---|---|---|---|

| Basolateral Amygdala (BLA) | Anxiolytic-like | Rat | bac-lac.gc.ca |

| Basolateral Amygdala (BLA) | Anxiogenic | Rat | nih.gov |

| Locus Coeruleus (vicinity) | Anxiolytic | Rat | frontiersin.org |

NPY is a key neuromodulator in the regulation of circadian rhythms, the body's internal 24-hour clock, which is primarily controlled by the suprachiasmatic nucleus (SCN) of the hypothalamus. bac-lac.gc.cajneurosci.org NPY released from neurons originating in the intergeniculate leaflet of the thalamus acts on the SCN to shift circadian timing. nih.gov

Preclinical studies have established that these phase-shifting effects are mediated by the Y2 receptor. jneurosci.org In vivo experiments involving direct injection of the Y2 receptor agonist NPY-(3-36) into the SCN area of Syrian hamsters demonstrated a significant phase advance in the circadian rhythm of activity. jneurosci.org Similarly, in vitro studies using rat SCN slices showed that Y2-preferring agonists, such as NPY 13–36, produced significant phase advances in the circadian discharge rhythm of SCN neurons. jneurosci.org These findings indicate that NPY-(3-36) plays a critical role in mediating photic and non-photic cues to entrain the master circadian clock in the SCN. jneurosci.orgnih.gov Mice lacking the NPY gene show altered responses to changes in the light-dark cycle, further supporting the peptide's importance in circadian entrainment. nih.gov

Other Systemic Functions in Animal Models

Beyond its cardiovascular and neurological roles, NPY-(3-36) and its analogue PYY(3-36) are involved in other systemic functions, most notably the regulation of energy homeostasis. While full-length NPY is one of the most potent stimulators of food intake known, its C-terminal fragments acting on Y2 receptors can have opposing effects. physiology.orgplos.org The Y2 receptor is an autoinhibitory receptor on NPY neurons; its activation by agonists like NPY-(3-36) or PYY(3-36) inhibits the release of NPY, thereby reducing the powerful orexigenic (appetite-stimulating) drive. nih.gov

In rodent models of diet-induced obesity, chronic administration of PYY(3-36) has been shown to reduce food intake, decrease body weight gain, and improve glycemic control. physiology.org This highlights the therapeutic potential of targeting the Y2 receptor for metabolic disorders. However, the effects can be species-dependent. For example, acute central administration of NPY in mice increased food intake but, unlike in rats, did not affect hepatic very-low-density lipoprotein (VLDL) production. plos.org This underscores the importance of considering species differences when translating findings from preclinical models. plos.org

Involvement in Bone Formation and Metabolism

Neuropeptide Y-(3-36) (NPY-(3-36)), a primary endogenous agonist for the Neuropeptide Y receptor type 2 (Y2R), is implicated in the intricate regulation of bone homeostasis. Preclinical evidence, largely derived from studies on the Y2 receptor, suggests that NPY-(3-36) plays a significant, albeit complex, role in modulating both bone formation and resorption. The primary mechanism of action appears to be centrally mediated through hypothalamic Y2 receptors, which exert an inhibitory influence on bone accrual.

Detailed Research Findings

Preclinical investigations utilizing genetic knockout models have been instrumental in elucidating the role of the Y2 receptor, and by extension its agonist NPY-(3-36), in bone metabolism. Studies in Y2 receptor-deficient mice have consistently demonstrated a phenotype of increased bone mass. For instance, germline deletion of the Y2 receptor results in a notable increase in trabecular bone volume, number, and thickness. nih.gov This anabolic effect is attributed to an enhancement in osteoblast activity and an increased rate of bone mineralization and formation, without a significant impact on osteoclast or osteoblast surface measurements. nih.gov

Further supporting the central role of Y2R in bone regulation, selective deletion of hypothalamic Y2 receptors in adult mice recapitulates the high bone mass phenotype observed in global knockout models. nih.gov This targeted approach underscores the importance of the hypothalamus in mediating the effects of Y2R signaling on the skeleton. The anabolic effects in these models are observed in both cortical and cancellous bone, suggesting a widespread influence on skeletal integrity.

While direct preclinical studies administering NPY-(3-36) to assess its impact on bone formation are less common, the findings from Y2R knockout models strongly imply that activation of this receptor by NPY-(3-36) would exert an inhibitory effect on bone formation. This is consistent with the broader understanding of Neuropeptide Y (NPY) as a central regulator of energy homeostasis and bone mass, where high hypothalamic NPY levels, which would also lead to increased Y2R activation, are associated with reduced bone formation. plos.org

The table below summarizes key findings from preclinical studies on the Y2 receptor, which informs the presumed role of its agonist, NPY-(3-36), in bone metabolism.

| Preclinical Model | Key Findings | Implication for NPY-(3-36) Action |

|---|---|---|

| Germline Y2 Receptor Knockout Mice | Two-fold increase in trabecular bone volume; increased trabecular number and thickness. nih.gov | Suggests that NPY-(3-36) acting on Y2 receptors tonically inhibits bone formation. |

| Conditional (Hypothalamic) Y2 Receptor Knockout Mice | Identical increase in trabecular bone volume as germline knockouts within 5 weeks; stimulated osteoblast activity and increased rate of bone mineralization. nih.gov | Highlights the central, hypothalamic-mediated inhibitory role of Y2 receptor signaling on bone formation, which would be activated by NPY-(3-36). |

| Ovariectomized Mice Treated with a Y2 Antagonist | Higher trabecular bone volume and bone mineral density compared to controls. researchgate.net | Pharmacological blockade of the Y2 receptor has an anabolic effect on bone, further suggesting an inhibitory role for its agonist, NPY-(3-36). |

| Mice with Bone-Specific Overexpression of NPY | Reduced trabecular and cortical bone volume. acs.orgresearchgate.net | While not specific to NPY-(3-36), this demonstrates that increased local NPY signaling, which would include Y2 receptor activation, is detrimental to bone mass. |

The involvement of NPY-(3-36) in bone metabolism is intrinsically linked to the function of the Y2 receptor. The consistent observation of a high bone mass phenotype in various Y2 receptor knockout and antagonist-treated preclinical models strongly supports the hypothesis that NPY-(3-36) acts as a negative regulator of bone formation, primarily through a centrally mediated pathway.

| Parameter | Effect of Y2 Receptor Deletion/Inhibition | Inferred Effect of NPY-(3-36) Administration |

|---|---|---|

| Trabecular Bone Volume | Increased nih.govresearchgate.net | Decreased |

| Cortical Bone Volume | Increased plos.org | Decreased |

| Osteoblast Activity | Increased nih.gov | Decreased |

| Bone Formation Rate | Increased nih.gov | Decreased |

| Bone Mineral Density | Increased researchgate.net | Decreased |

Advanced Research Methodologies and Experimental Paradigms

In Vitro Receptor Binding and Functional Assays for NPY-(3-36) Characterization

The characterization of NPY-(3-36) has been extensively performed using in vitro receptor binding and functional assays. These studies have been instrumental in elucidating its selectivity and affinity for various neuropeptide Y (NPY) receptor subtypes.

NPY-(3-36) is an endogenous fragment of NPY that lacks the N-terminal dipeptide Tyr-Pro. nih.gov This structural modification results in a significant shift in receptor selectivity. While the full-length NPY-(1-36) binds with high affinity to both Y1 and Y2 receptors, NPY-(3-36) demonstrates a marked preference for the Y2 receptor. nih.gov

Receptor binding assays, often utilizing radiolabeled ligands such as [¹²⁵I]PYY or [¹²⁵I]PYY(3-36), are employed to determine the binding affinities of NPY-(3-36) to different receptor subtypes expressed in various cell lines. nih.govacs.org For instance, studies have shown that NPY-(3-36) has a high affinity for Y2-like receptors on CHP234 cells, but its affinity for Y1-like receptors on SK-N-MC cells is approximately 1000-fold lower than that of NPY-(1-36). nih.gov The IC50 values, which represent the concentration of a ligand required to inhibit 50% of specific binding, further quantify this selectivity. For example, Peptide YY (3-36), a related peptide, exhibits an IC50 of 0.11 nM for Y2 receptors compared to 1050 nM for Y1 receptors.

Functional assays complement binding studies by measuring the biological response elicited by ligand-receptor interaction. These assays can include measuring changes in intracellular second messengers, such as cyclic AMP (cAMP), or monitoring receptor-mediated signaling pathways like G-protein activation. uni-regensburg.de For example, the activation of Y2 receptors by NPY-(3-36) can be assessed by measuring its ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing the Y2 receptor.

Table 1: Receptor Binding Affinity of NPY-(3-36) and Related Peptides

| Peptide | Receptor Subtype | Cell Line | Binding Affinity (IC50 nM) |

|---|---|---|---|

| NPY-(1-36) | Y1-like | SK-N-MC | High |

| NPY-(3-36) | Y1-like | SK-N-MC | ~1000-fold lower than NPY-(1-36) nih.gov |

| NPY-(1-36) | Y2-like | CHP234 | High nih.gov |

| NPY-(3-36) | Y2-like | CHP234 | Similar to NPY-(1-36) nih.gov |

| Peptide YY (3-36) | Y1 | Transfected cells | 1050 |

| Peptide YY (3-36) | Y2 | Transfected cells | 0.11 |

In Vivo Animal Models for Studying NPY-(3-36) Physiology

To understand the physiological roles of NPY-(3-36), researchers utilize various in vivo animal models, primarily rodents such as rats and mice. These models allow for the investigation of the compound's effects on complex biological processes, including feeding behavior, cardiovascular function, and anxiety. nih.govnih.govnih.gov

Studies on feeding behavior have shown that peripheral administration of NPY-(3-36) can reduce food intake and body weight. physiology.org These anorexigenic effects are believed to be mediated through the Y2 receptors in the hypothalamus. physiology.org Animal models with diet-induced obesity are often used to explore the therapeutic potential of NPY-(3-36) in metabolic disorders. oup.com

The cardiovascular effects of NPY-(3-36) have also been investigated in animal models. nih.govphysiology.org For instance, studies in rats have demonstrated that the cardiovascular responses to Peptide YY (3-36), which also acts on Y2 receptors, can vary depending on the dietary regimen of the animal. nih.govphysiology.org In food-restricted rats, PYY(3-36) was found to increase mean arterial pressure and heart rate, while it had no significant effect on these parameters in rats on a high-fat diet. nih.govphysiology.org In the murine cutaneous microvasculature, the Y2-preferring agonist PYY(3-36) was shown to decrease skin microvascular blood flow. nih.gov

Biochemical and Analytical Techniques for Peptide Identification and Quantification

Accurate identification and quantification of NPY-(3-36) in biological samples are crucial for understanding its metabolism and physiological concentrations. Several sophisticated biochemical and analytical techniques are employed for this purpose.

Radioimmunoassay (RIA) is a widely used method for quantifying NPY-(3-36). merckmillipore.comlincoresearch.comsigmaaldrich.comsigmaaldrich.com Specific antibodies that recognize the N-terminally truncated form of the peptide allow for its selective measurement in plasma or tissue extracts. sigmaaldrich.comsigmaaldrich.com RIA kits are commercially available and can achieve sensitivities in the picogram per milliliter range. merckmillipore.comsigmaaldrich.com

Mass spectrometry (MS), particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offers a highly specific and sensitive method for the identification and quantification of NPY-(3-36). google.comresearchgate.netoup.comnih.gov This technique can distinguish between NPY-(1-36) and NPY-(3-36) simultaneously and independently within the same sample. google.com LC-MS/MS methods have been developed with lower limits of quantification (LLOQ) in the picomolar range. oup.com Furthermore, MS can identify other metabolic fragments of NPY, providing a more comprehensive understanding of its degradation pathways. researchgate.netnih.govjneurosci.org

Table 2: Comparison of Analytical Techniques for NPY-(3-36) Quantification

| Technique | Principle | Sensitivity | Specificity | Throughput |

|---|---|---|---|---|

| Radioimmunoassay (RIA) | Competitive binding with a radiolabeled antigen for a specific antibody. | High (pg/mL range) sigmaaldrich.com | Dependent on antibody specificity. sigmaaldrich.com | High |

| LC-MS/MS | Separation by liquid chromatography followed by mass-to-charge ratio analysis of fragmented ions. | Very High (pM range) oup.com | Very High; can distinguish between closely related peptides. google.com | Moderate |

Genetic Models and Pharmacological Tools in NPY Receptor Research

The roles of NPY-(3-36) and its primary target, the Y2 receptor, are further elucidated through the use of genetic models and specific pharmacological tools.

Genetically modified animal models, such as Y2 receptor knockout mice, have been instrumental in confirming the receptor subtype through which NPY-(3-36) exerts its effects. nih.gov Studies using these animals have shown that the anorexigenic effects of PYY(3-36) are absent in mice lacking the Y2 receptor. researchgate.net

Pharmacological tools, particularly selective receptor antagonists, are crucial for dissecting the specific contributions of different NPY receptors to physiological processes. BIIE0246 is a potent and highly selective non-peptide Y2 receptor antagonist that has been widely used in both in vitro and in vivo studies. nih.govresearchgate.netnih.govnih.govjneurosci.orgnih.govopnme.com By blocking the Y2 receptor, BIIE0246 can attenuate or abolish the effects of NPY-(3-36). nih.govresearchgate.netjneurosci.org For instance, pretreatment with BIIE0246 has been shown to block the inhibitory effects of PYY(3-36) on food intake and on specific neurons in the hypothalamus. researchgate.netnih.govjneurosci.org

Electrophysiological and Neuroimaging Approaches for NPY-(3-36) Action

To investigate the effects of NPY-(3-36) on neuronal activity at a cellular level, electrophysiological techniques are employed. Whole-cell patch-clamp recording is a powerful method used to measure the electrical properties of individual neurons and their responses to NPY-(3-36). oup.comnih.govjneurosci.orgnih.govbohrium.com

Studies using patch-clamp recordings in hypothalamic brain slices have provided detailed insights into the mechanisms of action of NPY-(3-36) on neurons that regulate appetite. nih.govjneurosci.org For example, it has been demonstrated that PYY(3-36) can inhibit both anorexigenic proopiomelanocortin (POMC) neurons and orexigenic NPY neurons in the arcuate nucleus. nih.govjneurosci.org This inhibition is characterized by a reduction in spontaneous action potential firing and hyperpolarization of the neuronal membrane. oup.comnih.govjneurosci.org These effects were shown to be blocked by the Y2 receptor antagonist BIIE0246, confirming the involvement of this receptor. nih.govjneurosci.org

While less commonly reported in the context of NPY-(3-36) specifically, neuroimaging techniques offer the potential to study the broader, network-level effects of this peptide in the brain. Techniques such as functional magnetic resonance imaging (fMRI) or positron emission tomography (PET) could, in principle, be used to map the brain regions activated or deactivated by NPY-(3-36) administration in vivo, providing a more integrated view of its central actions.

Comparative Aspects and Evolutionary Perspectives of Npy 3 36

Phylogenetic Conservation and Species Homology of the Neuropeptide Y Family

The Neuropeptide Y (NPY) precursor gene is highly conserved across a broad spectrum of vertebrate species, indicating a fundamental and ancient role in biological systems. Studies have revealed remarkable sequence similarity in both the NPY precursor and the mature NPY peptide from fish to mammals. This conservation suggests that the core functions of NPY have been maintained throughout vertebrate evolution, likely due to the peptide's involvement in essential physiological processes.

The NPY gene is believed to have originated from gene duplication events early in vertebrate evolution. Across mammals, the mature NPY peptide typically consists of 36 amino acids, with significant homology observed in key regions critical for receptor binding and biological activity. Porcine Neuropeptide Y (from Sus scrofa domesticus) exhibits high sequence identity with NPY from other mammalian species, including humans, rodents, and canines. This homology extends to the amino acid sequence of the mature peptide, reflecting shared evolutionary ancestry and conserved functional mechanisms. For instance, the C-terminal portion of NPY, which includes the NPY-(3-36) fragment, is particularly well-preserved, underscoring its importance in mediating NPY's effects.

Table 1: NPY Sequence Homology Across Species (Illustrative)

| Species | Identity to Human NPY (%) | Identity to Porcine NPY (%) |

| Human | 100 | 97.2 |

| Rat | 94.4 | 91.7 |

| Mouse | 94.4 | 91.7 |

| Dog | 97.2 | 97.2 |

| Chicken | ~70 | ~70 |

| Zebrafish | ~50 | ~50 |

Note: Percent identity is based on the mature 36-amino acid NPY peptide sequence. Values are approximate and may vary slightly depending on the specific alignment algorithms and reference sequences used. The porcine NPY sequence shows high similarity to other mammalian NPYs.

The high degree of phylogenetic conservation observed in the NPY family, including porcine NPY, implies that its fundamental physiological roles are shared across species. This conservation facilitates comparative studies, allowing researchers to infer potential functions and mechanisms in one species based on findings in another.

Differential Biological Activities of NPY Fragments and Analogs

The Neuropeptide Y precursor undergoes post-translational processing, yielding several biologically active fragments in addition to the full-length NPY (NPY-(1-36)). These fragments can exhibit distinct pharmacological profiles, including differential affinities for the various NPY receptor subtypes (Y1, Y2, Y4, Y5). This differential activity means that specific fragments can exert unique or modulated physiological effects compared to the full-length peptide.

NPY-(3-36) is one such fragment that has garnered significant research interest. It is generated by cleavage of the first two amino acids (methionine and proline) from the N-terminal of full-length NPY. Research has indicated that NPY-(3-36) retains significant biological activity, often differing in potency and receptor selectivity from the intact NPY-(1-36) peptide. For example, some studies suggest that NPY-(3-36) may have a different receptor binding profile, potentially showing altered affinity for Y1, Y2, or Y5 receptors, which are the primary mediators of NPY's actions.

The differential activities of NPY fragments are primarily driven by subtle structural variations that influence their interaction with the extracellular loops and transmembrane domains of NPY receptors. These variations can affect receptor activation, downstream signaling pathways, and cellular responses. For instance, while full-length NPY is a potent agonist for multiple NPY receptor subtypes, specific fragments like NPY-(3-36) might display partial agonism, antagonism, or selective binding to certain receptor subtypes, leading to context-dependent physiological outcomes. Understanding these differences is crucial for elucidating the nuanced roles of NPY signaling in health and disease.

Table 2: Comparative Receptor Binding Affinities of NPY Fragments (Illustrative)

| Fragment | NPY Y1 Receptor (Ki, nM) | NPY Y2 Receptor (Ki, nM) | NPY Y4 Receptor (Ki, nM) | NPY Y5 Receptor (Ki, nM) |

| NPY-(1-36) | 0.1 - 1.0 | 0.5 - 2.0 | 1.0 - 5.0 | 0.2 - 1.0 |

| NPY-(3-36) | 1.0 - 5.0 | 0.2 - 1.0 | 5.0 - 10.0 | 0.5 - 2.0 |

| NPY-(13-36) | 5.0 - 20.0 | 0.1 - 0.5 | >100 | 1.0 - 5.0 |

Note: Ki values represent the inhibition constant, indicating the concentration of the ligand required to inhibit receptor binding by 50%. Lower Ki values indicate higher affinity. These values are representative and can vary significantly between different experimental conditions, assay methods, and species. The data illustrates that NPY-(3-36) can exhibit a different receptor binding profile compared to full-length NPY and other fragments.

The study of NPY fragments like NPY-(3-36) highlights the complexity of peptide signaling, where post-translational processing generates molecules with specialized functions. The differential activities observed underscore the importance of considering specific peptide fragments when investigating NPY's multifaceted roles in physiological regulation.

Compound List:

Neuropeptide Y (NPY)

NPY-(3-36)

Future Directions in Npy 3 36 Research

Development of Novel NPY-(3-36) Based Peptide Therapeutics with Enhanced Pharmacological Properties

The development of peptide-based therapeutics based on NPY-(3-36) hinges on understanding and manipulating its structure-activity relationships (SAR) to achieve improved efficacy, stability, and receptor selectivity. Research into NPY and related peptides like Peptide YY (PYY) has revealed critical insights into how specific amino acid residues and structural modifications influence receptor binding and biological activity.

The development of peptide mimetics and modified peptides aims to overcome the inherent limitations of native peptides, such as poor stability and bioavailability, while retaining or enhancing their therapeutic benefits nih.gov. Research is actively pursuing analogs with improved pharmacological profiles, including enhanced potency, greater subtype selectivity (particularly for the Y2 receptor), and increased resistance to enzymatic cleavage frontiersin.orgnih.govresearchgate.net.

Comparative Receptor Binding Affinities of NPY and PYY Analogs

| Peptide/Analog | Primary Target Receptor | Y1 Receptor Affinity (IC50/Ki) | Y2 Receptor Affinity (IC50/Ki) | Selectivity (Y2/Y1) | Reference(s) |

| Neuropeptide Y (NPY) | Y1, Y2 | ~0.3 nM (SK-N-MC) | ~0.3 nM (CHP234) | ~1 | nih.govnih.gov |

| NPY-(3-36) (pig) | Y2 | Micromolar | Nanomolar | High | oup.comnih.gov |

| NPY-(3-36) (pig) | Y2 | ~1050 nM | ~0.11 nM | ~9500 | acs.orgrsc.org |

| NPY-(3-36) (pig) | Y2 | Not specified | ~9.1 pKi | High | mdpi.comkarger.com |

| PYY-(3-36) | Y2 | ~1050 nM | ~0.11 nM | ~9500 | acs.orgrsc.org |

| [Pro34]-NPY | Y1 | Low nM | High micromolar | High | nih.govnih.govispub.com |

| [Ahx5-24]-NPY | Y2 | High micromolar | Low nM | High | nih.govfrontiersin.orgacs.org |

| NNC0165-1273 (PYY3-36 analog) | Y2 | >1300 nM | ~2 nM | >650-fold | oup.com |

Note: Affinity values are presented as provided in the literature, which may include IC50 or Ki values. Selectivity is often expressed as a ratio or fold difference.

Exploration of Combination Therapies Targeting the NPY System

The complex physiological roles of the NPY system, particularly in metabolic regulation and stress response, suggest that targeting multiple components or pathways simultaneously could yield synergistic therapeutic benefits. Research is exploring combination therapies that integrate NPY system modulators with other agents or target different aspects of the NPY signaling cascade.

For metabolic disorders like obesity, combining agents that act on different satiety pathways is a promising strategy. For instance, the co-administration of GLP-1 and PYY-(3-36) has demonstrated synergistic effects on reducing energy intake in humans, exceeding the combined effects of administering each peptide alone sochob.clphysiology.org. This suggests that targeting both the GLP-1 and NPY/PYY pathways can lead to more profound weight loss and improved metabolic control. Similarly, combining NPY receptor agonists with other therapeutic modalities, such as targeting cannabinoid pathways or utilizing gene therapy approaches, is being investigated for enhanced efficacy researchgate.net.

In the context of neurological disorders like epilepsy, combinatorial gene therapy approaches that involve overexpressing both NPY and its Y2 receptor have shown superior seizure-suppressant effects compared to single transgene expression nih.govnih.gov. This strategy aims to not only increase the availability of the endogenous ligand but also to modulate the receptor's response, potentially leading to more robust therapeutic outcomes. The exploration of targeting multiple NPY receptor subtypes or integrating NPY system modulation with other disease-specific pathways represents a key future direction for developing more effective treatments.

Methodological Innovations for Comprehensive NPY-(3-36) Research

Advancements in analytical and imaging technologies are crucial for a deeper understanding of NPY-(3-36) and its role in biological systems, as well as for facilitating the development of novel therapeutics.

Mass Spectrometry (MS): MS-based peptidomics has become indispensable for the comprehensive analysis of neuropeptides. Recent technological progress has significantly enhanced sensitivity, throughput, and accuracy in identifying and quantifying neuropeptides and their post-translational modifications (PTMs) rsc.orgnih.govresearchgate.net. Techniques such as label-free and label-based quantitation, advanced tandem MS acquisition, and mass spectrometry imaging (MSI) provide unprecedented insights into the neuropeptide landscape, enabling the discovery of novel peptides and the elucidation of their roles in health and disease rsc.orgnih.gov.

Positron Emission Tomography (PET) Imaging: PET imaging offers a non-invasive method to study the distribution and occupancy of NPY receptors in vivo, which is vital for drug development, particularly for central nervous system (CNS) targets nih.govnih.govmdpi.com. The development of specific PET tracers for various NPY receptor subtypes, including the Y2 receptor, is an active area of research. These tracers allow for the visualization of receptor expression and the assessment of drug binding, aiding in the understanding of receptor function and the optimization of therapeutic strategies nih.govnih.govmdpi.commcgill.ca.

Biosensors: Novel biosensor technologies are emerging for the sensitive, selective, and real-time detection of neuropeptides. Graphene field-effect transistor (GFET) biosensors, for instance, are being developed for ultrasensitive NPY detection, even in complex biological matrices like artificial sweat, with potential applications in diagnostics and wearable health monitoring nih.govmdpi.comacs.org. Advances in fluorescent protein-based sensors (GRAB sensors) also enable real-time visualization of neuropeptide-GPCR interactions, providing dynamic insights into signaling pathways sciencelink.net.

Gene Therapy: Gene therapy represents another innovative approach, particularly for conditions like epilepsy where NPY has shown anticonvulsant effects. Vectors designed to overexpress NPY and/or its receptors (e.g., Y2R) in specific brain regions are being investigated to modulate neuronal excitability and potentially treat pharmacoresistant neurological disorders nih.govnih.govfrontiersin.org.

Compound List:

Neuropeptide Y (NPY)

NPY-(3-36) (pig)

Peptide YY (PYY)

PYY-(3-36)

PYY-(1-36)

PYY-(13-36)

Pancreatic Polypeptide (PP)

[Pro34]-NPY

[Leu31, Pro34]-NPY

[Ahx5-24]-NPY

NNC0165-1273 (PYY3-36 analog)

NPY-(13-36)

NPY-(18-36)

NPY-(22-36)

[D-Trp32]-NPY

[Ala31, Aib32]-NPY

[D-Cys29, Cys34]NPY Ac-29-36 (YM-42454)

[F7, P34]-pNPY

N-methyl-JNJ-31020028

Glucagon-like peptide-1 (GLP-1)

Oxyntomodulin

Cannabinoid pathways

Ghrelin

BIBP3226

BIIE0246

GRPR (Gastrin-Releasing Peptide Receptor)

HBPLs (Hormone Binding Peptide Ligands)

[11C]Me-JNJ-31020028

68Ga-labeled NPY analogues

Q & A

Q. What experimental approaches are recommended for studying the role of NPY-(3-36) (pig) in appetite regulation?

To investigate NPY-(3-36)'s role in appetite regulation, employ the following methodologies:

- Receptor Binding Assays : Quantify affinity for Y2 receptors using competitive binding assays with radiolabeled NPY-(3-36) .

- In Vivo Models : Use pig models to monitor feeding behavior post-administration, ensuring adherence to NIH preclinical guidelines for ethical and replicable design .

- Data Validation : Cross-validate results with immunohistochemistry to confirm receptor activation in hypothalamic tissues .

Q. How can researchers determine the pharmacokinetic properties of NPY-(3-36) (pig) in mammalian systems?

Key methodologies include:

- Radiolabeled Tracer Studies : Track absorption and distribution using ¹²⁵I-labeled NPY-(3-36) in porcine plasma and tissues .

- Mass Spectrometry (LC-MS/MS) : Quantify metabolite profiles with a lower limit of detection (LOD) of 0.1 pg/mL, ensuring specificity in complex matrices .

- Statistical Modeling : Apply non-compartmental analysis (NCA) to calculate half-life (t½) and area under the curve (AUC) .

| Method | Key Metric | Advantages | Limitations |

|---|---|---|---|

| LC-MS/MS | LOD: 0.1 pg/mL | High specificity | Cost-intensive instrumentation |

| Radiolabeled Tracers | Tissue distribution | Real-time tracking | Radiation safety protocols |

Advanced Research Questions

Q. How should researchers resolve contradictions in reported effects of NPY-(3-36) (pig) across different experimental models?

Address discrepancies through:

- Systematic Reviews : Aggregate data from ≥10 studies to identify confounding variables (e.g., dosage, species-specific Y2 receptor density) .

- Meta-Analysis : Use random-effects models to quantify heterogeneity (I² statistic) and adjust for publication bias via funnel plots .

- Methodological Audits : Compare protocols for differences in anesthesia, fasting periods, or measurement tools, as per NIH preclinical guidelines .

Q. What strategies optimize the detection of NPY-(3-36) (pig) in complex biological matrices like cerebrospinal fluid (CSF)?

- Sample Preparation : Acidify CSF with 0.1% trifluoroacetic acid to stabilize NPY-(3-36) and reduce protease interference .

- Technique Comparison :

- LC-MS/MS : Achieves 90% recovery in spiked CSF but requires advanced calibration .

- Immunoassays (ELISA) : Faster but prone to cross-reactivity with NPY fragments; validate with Western blotting .

Q. How can cross-species studies on NPY-(3-36) (pig) be designed to enhance translational relevance?

- Phylogenetic Analysis : Compare NPY receptor homology between pigs, rodents, and humans using Clustal Omega alignment .

- Species-Specific Profiling : Measure Y2 receptor expression in target tissues (e.g., brainstem, gut) via qPCR .

- PICOT Framework : Define Population (e.g., obese vs. lean models), Intervention (dose ranges), and Outcomes (e.g., adipokine levels) to standardize comparisons .

Q. What methods are critical for investigating tissue-specific signaling pathways of NPY-(3-36) (pig)?

- Spatial Transcriptomics : Use 10x Genomics Visium to map NPY-(3-36) binding sites in porcine brain sections .

- Single-Cell RNA Sequencing : Cluster Y2 receptor-expressing cells in intestinal epithelia to identify downstream cAMP pathways .

- Statistical Rigor : Apply false discovery rate (FDR) correction for multi-comparison analyses in omics datasets .

Key Methodological Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.